molecular formula C21H29N7O14P2 B1200552 NADH CAS No. 58-68-4

NADH

Cat. No.: B1200552
CAS No.: 58-68-4
M. Wt: 665.4 g/mol
InChI Key: BOPGDPNILDQYTO-NNYOXOHSSA-N
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Description

Nicotinamide adenine dinucleotide (reduced form) is a coenzyme found in all living cells. It plays a crucial role in cellular respiration, where it facilitates the conversion of glucose into energy. Nicotinamide adenine dinucleotide (reduced form) is involved in redox reactions, carrying electrons from one reaction to another. It exists in two forms: the oxidized form (nicotinamide adenine dinucleotide) and the reduced form (nicotinamide adenine dinucleotide (reduced form)) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotinamide adenine dinucleotide (reduced form) can be synthesized through enzymatic reactions involving nicotinamide adenine dinucleotide and hydrogen. The process typically involves the use of dehydrogenase enzymes, which catalyze the reduction of nicotinamide adenine dinucleotide to nicotinamide adenine dinucleotide (reduced form) in the presence of a suitable hydrogen donor .

Industrial Production Methods

Industrial production of nicotinamide adenine dinucleotide (reduced form) often involves fermentation processes using microorganisms such as yeast or bacteria. These microorganisms are engineered to overproduce nicotinamide adenine dinucleotide (reduced form) through metabolic pathways that involve the reduction of nicotinamide adenine dinucleotide .

Chemical Reactions Analysis

Types of Reactions

Nicotinamide adenine dinucleotide (reduced form) primarily undergoes redox reactions. It acts as a reducing agent, donating electrons to other molecules. This process is essential in various metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation .

Common Reagents and Conditions

Common reagents used in reactions involving nicotinamide adenine dinucleotide (reduced form) include dehydrogenase enzymes and hydrogen donors. The reactions typically occur under physiological conditions, such as a pH range of 7.0 to 8.0 and temperatures around 37°C .

Major Products Formed

The major product formed from the oxidation of nicotinamide adenine dinucleotide (reduced form) is nicotinamide adenine dinucleotide. This reaction is crucial for the production of adenosine triphosphate (ATP) in cellular respiration .

Scientific Research Applications

Biochemical Role of NADH

Energy Metabolism
this compound plays a vital role in cellular respiration, where it acts as an electron carrier in the mitochondrial electron transport chain. This process is essential for ATP production, which fuels numerous cellular functions. This compound is generated during glycolysis and the citric acid cycle and is subsequently oxidized to NAD+ in the mitochondria, facilitating ATP synthesis through oxidative phosphorylation .

Cellular Signaling
Beyond energy production, this compound is involved in various signaling pathways. It influences cellular homeostasis, DNA repair, apoptosis, and lifespan regulation through its role as a substrate for NAD+-consuming enzymes such as sirtuins . The intricate balance between NAD+ and this compound levels is critical for maintaining metabolic health and regulating cellular functions.

Parkinson's Disease

Numerous studies have investigated the potential of this compound in treating Parkinson's disease (PD). Research indicates that this compound may enhance ATP production and exhibit antioxidant properties, which are beneficial in neuroprotection. Key findings include:

  • Motor Function Improvement : An open-label study involving 885 PD patients reported significant improvements in motor and cognitive symptoms with daily this compound supplementation (5-10 mg) .
  • Neuroprotective Mechanisms : this compound has been shown to modulate autophagy and reduce oxidative stress, thereby protecting dopaminergic neurons from degeneration . For instance:
    • In a mouse model of PD induced by MPTP, this compound treatment improved motor performance and reduced neuroinflammation .
    • Studies using Caenorhabditis elegans models demonstrated reduced α-synuclein aggregation and improved mitochondrial function following this compound treatment .

Chronic Fatigue Syndrome

This compound has been explored as a potential adjunct therapy for chronic fatigue syndrome (CFS). Pilot studies suggest that oral administration of this compound correlates with decreased anxiety levels and improved heart rate responses during stress tests . These findings indicate its potential to enhance energy metabolism and overall well-being in affected individuals.

Enzyme Characterization

This compound is utilized in various biochemical assays to characterize enzyme activity. For example, coupled optical tests using lactate dehydrogenase allow for the measurement of this compound oxidation at specific wavelengths (e.g., 340 nm), providing insights into enzymatic reactions involving substrates like pyruvate and glucose .

Catalytic Regeneration

Recent studies have focused on the regeneration of this compound through catalytic processes. For instance, platinum-catalyzed reactions have been developed to efficiently convert NAD+ back to its reduced form, enhancing its availability for biological reactions . This approach not only improves catalytic performance but also opens avenues for industrial applications where this compound regeneration is required.

Summary of Findings

Application AreaKey FindingsReferences
Energy MetabolismEssential for ATP production via oxidative phosphorylation
Parkinson's DiseaseSignificant improvement in motor/cognitive symptoms; neuroprotective effects
Chronic Fatigue SyndromeReduction in anxiety; improved heart rate response
Biochemical AssaysMeasurement of enzyme activity using optical tests
Catalytic RegenerationEfficient regeneration of this compound via platinum catalysts

Mechanism of Action

Nicotinamide adenine dinucleotide (reduced form) exerts its effects by acting as an electron carrier in redox reactions. It donates electrons to the electron transport chain in mitochondria, which drives the production of ATP. The molecular targets of nicotinamide adenine dinucleotide (reduced form) include various dehydrogenase enzymes and components of the electron transport chain .

Comparison with Similar Compounds

Nicotinamide adenine dinucleotide (reduced form) is similar to nicotinamide adenine dinucleotide phosphate (reduced form) in that both are involved in redox reactions. nicotinamide adenine dinucleotide phosphate (reduced form) is primarily used in anabolic reactions, such as fatty acid and nucleotide synthesis, whereas nicotinamide adenine dinucleotide (reduced form) is mainly involved in catabolic reactions, such as glycolysis and the citric acid cycle .

List of Similar Compounds

  • Nicotinamide adenine dinucleotide
  • Nicotinamide adenine dinucleotide phosphate
  • Nicotinamide adenine dinucleotide phosphate (reduced form)

Nicotinamide adenine dinucleotide (reduced form) is unique in its role as a central electron carrier in cellular respiration, making it indispensable for energy production in living organisms .

Biological Activity

Nicotinamide adenine dinucleotide (NADH) is a crucial coenzyme involved in various biological processes, particularly in cellular metabolism and energy production. This article explores the biological activity of this compound, highlighting its significance in redox reactions, cellular signaling, and its role in various physiological conditions.

Overview of this compound

This compound is the reduced form of nicotinamide adenine dinucleotide (NAD+), functioning primarily as an electron carrier in metabolic pathways. It plays a vital role in the electron transport chain within mitochondria, facilitating ATP production through oxidative phosphorylation. The balance between NAD+ and this compound is critical for maintaining cellular homeostasis and regulating metabolic pathways.

Biological Functions of this compound

1. Energy Metabolism:

  • This compound is essential for the conversion of nutrients into energy. It participates in glycolysis, the citric acid cycle, and oxidative phosphorylation.
  • Studies indicate that exercise alters the levels of NAD+ and this compound, affecting ATP production in skeletal muscle .

2. Redox Signaling:

  • The NAD+/NADH ratio serves as a redox sensor, influencing various signaling pathways. For instance, it modulates sirtuin activity, which is involved in stress response and longevity .
  • An increased NAD+/NADH ratio can enhance cellular responses to oxidative stress and improve metabolic function .

3. Neuroprotection:

  • Research has shown that this compound can protect neurons from damage during ischemic events by maintaining mitochondrial function and reducing apoptosis .
  • The modulation of the NAD+/NADH ratio has been linked to neuroprotective mechanisms during hypoxic conditions .

Case Studies

Case Study 1: Skeletal Muscle Adaptations
A study examined how exercise-induced changes in the NAD+/NADH ratio affect skeletal muscle performance. Results showed that low-intensity contractions increased mitochondrial NAD+ levels while decreasing this compound levels, suggesting enhanced oxidative metabolism during exercise .

Case Study 2: Cancer Metabolism
In glioblastoma cells (U-87 MG), manipulating the NAD+/NADH ratio through specific enzymes (LbNOX) demonstrated altered metabolic profiles. While no significant changes in ATP levels were observed, the expression of LbNOX led to a notable increase in the NAD+/NADH ratio, indicating potential therapeutic implications for targeting metabolic pathways in cancer .

Physiological Concentrations of NAD+ and this compound

A meta-analysis highlighted the physiological concentrations of NAD+ and this compound across various tissues:

  • Liver: Median NAD+ concentration was 596 nmol/g.
  • Skeletal Muscle: Median values were significantly lower at 162.8 nmol/g, with a corresponding low median NAD+/NADH ratio of 12.7 .

Redox State Variability

The variability of the NAD+/NADH ratios across different tissues suggests distinct metabolic states:

  • High ratios were observed in red blood cells (23.65), indicating a highly oxidative state.
  • These findings underscore the importance of considering tissue-specific redox states when evaluating metabolic interventions targeting NAD+ levels .

Data Table: Summary of Key Findings on Biological Activity of this compound

Study Focus Key Findings Reference
Energy MetabolismExercise increases mitochondrial NAD+, enhancing ATP production
Redox SignalingIncreased NAD+/NADH ratio enhances sirtuin activity
NeuroprotectionThis compound protects neurons from ischemic damage
Cancer MetabolismLbNOX expression increases the NAD+/NADH ratio without affecting ATP levels
Physiological ConcentrationsLiver shows high median NAD+, while skeletal muscle exhibits low levels

Q & A

Basic Research Questions

Q. What standardized methods are recommended for quantifying intracellular NADH levels in metabolic studies?

  • Methodological Answer : Fluorimetric assays using this compound-specific extraction protocols (e.g., neutralization with NAD/NADH Extraction Solutions) coupled with UV/Vis spectroscopy (340 nm absorbance peak) are widely adopted . For cell lysates, enzymatic cycling assays with alcohol dehydrogenase (ADH) can amplify sensitivity by linking this compound reduction to detectable ethanol production .

Q. How can researchers distinguish this compound from NADPH in redox state analyses?

  • Methodological Answer : Use HPLC-based separation with ion-pairing chromatography, which resolves this compound (retention time ~12 min) and NADPH (~15 min) based on phosphate group differences. Confirm peaks via spiking with pure standards and validate via enzymatic specificity (e.g., NADPH-specific glutathione reductase) .

Q. What experimental controls are critical for this compound autofluorescence imaging in live cells?

  • Methodological Answer : Include controls for:

  • Photobleaching : Limit excitation intensity/duration (e.g., two-photon microscopy reduces photodamage ).
  • Protein-binding artifacts : Compare free vs. bound this compound fluorescence lifetimes (e.g., 0.4 ns for free vs. 2–3 ns for enzyme-bound this compound ).
  • Environmental interference : Measure pH and oxygen levels, as this compound fluorescence is quenched under hypoxia .

Advanced Research Questions

Q. How can conflicting reports on this compound/NAD+ ratios in mitochondrial dysfunction be resolved?

  • Methodological Answer : Discrepancies arise from:

  • Compartmentalization : Separate cytosolic and mitochondrial pools via subcellular fractionation (e.g., digitonin permeabilization) .
  • Measurement techniques : Compare fluorimetric assays (total this compound) vs. 7T 31P MRS (in vivo redox state ).
  • Data normalization : Express ratios relative to citrate synthase activity (mitochondrial content) or total protein .

Q. What strategies optimize this compound regeneration in enzyme kinetic studies?

  • Methodological Answer : For immobilized enzymes (e.g., formate dehydrogenase), use packed-bed reactors with continuous NAD+ feeding and real-time UV/Vis monitoring at 340 nm. Model-based experimental design (e.g., Michaelis-Menten kinetics with substrate titration from 3–500 µM) improves parameter accuracy .

Q. How do this compound fluorescence lifetime changes correlate with metabolic perturbations?

  • Methodological Answer : Fluorescence lifetime imaging microscopy (FLIM) with SPCImage NG software quantifies lifetime shifts:

  • Cancer metabolism : Shorter lifetimes indicate glycolytic dominance (free this compound ↑) .
  • Mitochondrial anomalies : Prolonged lifetimes suggest impaired Complex I activity (bound this compound accumulation) .
  • Calibration : Use synthetic IRF (instrument response function) for decay curve deconvolution .

Q. Data Interpretation & Experimental Design

Q. How to design experiments controlling for this compound autofluorescence interference in multi-probe imaging?

  • Methodological Answer :

  • Spectral unmixing : Use narrowband filters (e.g., 450/50 nm for this compound vs. 525/50 nm for FAD) .
  • Temporal separation : Stagger acquisition times for this compound (2P excitation at 720 nm) and exogenous dyes (e.g., TMRM at 543 nm) .
  • Negative controls : Include cells treated with rotenone (blocks this compound oxidation) to validate specificity .

Q. What statistical approaches address variability in this compound measurements across biological replicates?

  • Methodological Answer :

  • Normalization : Express this compound as a ratio to total protein (Bradford assay ) or cell count.
  • Outlier detection : Apply Grubbs’ test to exclude technical artifacts (e.g., lysate precipitation).
  • Multivariate analysis : Use PCA to disentangle technical vs. biological variance in high-content screens .

Q. Tables for Key Methodological Comparisons

Table 1. this compound Quantification Techniques

MethodSensitivity (nM)Compartment SpecificityKey LimitationReference
Fluorimetric Assay10–100Whole-cellInterference from NADPH
HPLC1–10SubcellularTime-intensive sample prep
7T 31P MRS100–500In vivo redox stateRequires high-field MRI

Table 2. this compound Fluorescence Imaging Modalities

TechniqueSpatial ResolutionLifetime PrecisionApplicationsReference
One-photon (1P)200–300 nmModerateFixed tissues, high throughput
Two-photon (2P)500–800 nmHighDeep-tissue, live-cell imaging
FLIM300–500 nm<50 psMetabolic heterogeneity

Q. Ethical & Reproducibility Considerations

  • Data transparency : Share raw fluorescence decay curves (e.g., .spc files from SPCImage NG) and IRF profiles .
  • Reagent validation : Certify this compound purity via absorbance ratios (A260/A340 > 2.0 indicates minimal degradation) .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOPGDPNILDQYTO-NNYOXOHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30889320
Record name Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
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Molecular Weight

665.4 g/mol
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Physical Description

Solid
Record name NADH
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Mechanism of Action

NADH is synthesized by the body and thus is not an essential nutrient. It does require the essential nutrient nicotinamide for its synthesis, and its role in energy production is certainly an essential one. In addition to its role in the mitochondrial electron transport chain, NADH is produced in the cytosol. The mitochondrial membrane is impermeable to NADH, and this permeability barrier effectively separates the cytoplasmic from the mitochondrial NADH pools. However, cytoplasmic NADH can be used for biologic energy production. This occurs when the malate-aspartate shuttle introduces reducing equivalents from NADH in the cytosol to the electron transport chain of the mitochondria. This shuttle mainly occurs in the liver and heart.
Record name NADH
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CAS No.

58-68-4
Record name NADH
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Record name Adenosine 5'-(trihydrogen diphosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
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Record name Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
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Record name Dihydronicotinamide-adenine dinucleotide
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Melting Point

140.0-142.0 °C, 140.0 - 142.0 °C
Record name NADH
Source DrugBank
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Record name NADH
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001487
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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